molecular formula C18H33N7O B5507195 1-(4-ethyl-5-{1-[(4-methylpiperazin-1-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine

1-(4-ethyl-5-{1-[(4-methylpiperazin-1-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine

Cat. No. B5507195
M. Wt: 363.5 g/mol
InChI Key: TWLZIERXAQNZMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of complex molecules like 1-(4-ethyl-5-{1-[(4-methylpiperazin-1-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine involves multiple steps, including the formation of key heterocyclic intermediates. Although specific synthesis routes for this molecule are not readily available, related research on the synthesis of analogous structures involves coupling reactions, cyclization, and functional group transformations. Techniques such as microwave irradiation have been employed to enhance the efficiency of synthesis processes for related compounds (Ding et al., 2016).

Molecular Structure Analysis

The molecular structure of such complex molecules is typically characterized using X-ray crystallography, NMR spectroscopy, and computational modeling. These methods provide insights into the conformation, electronic distribution, and intermolecular interactions that influence the molecule's reactivity and function. For instance, structural characterization studies have been conducted on related compounds to understand the influence of molecular packing, hydrogen bonding, and π-π interactions on the overall molecular conformation and stability (Karczmarzyk & Malinka, 2008).

Chemical Reactions and Properties

The chemical reactivity of 1-(4-ethyl-5-{1-[(4-methylpiperazin-1-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine is influenced by the presence of multiple functional groups and heterocyclic components. These features may facilitate a range of chemical reactions, including nucleophilic substitutions, electrophilic additions, and redox reactions. Research on similar compounds has explored their reactivity in various chemical contexts, providing insights into their potential chemical transformations and interactions (Foks et al., 2004).

Scientific Research Applications

Pharmacological Evaluation

A study by Tomić et al. (2004) evaluated arylpiperazines for their binding affinity to rat dopamine, serotonin, and alpha(1) receptors. Compounds with a benztriazole group, similar in structure to the query compound, exhibited a binding ratio characteristic of atypical neuroleptics, indicating potential applications in designing antipsychotic medications (Tomić et al., 2004).

Tuberculostatic Activity

Foks et al. (2004) synthesized derivatives of (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole and evaluated their tuberculostatic activity in vitro. This research highlights the potential of triazole derivatives, similar to the query compound, in developing treatments for tuberculosis (Foks et al., 2004).

Antitumor Activity

A study by Ding et al. (2016) explored the synthesis of novel 1,2,4-triazole Schiff bases containing a piperazine group for their antitumor activity. The findings suggest the potential of such compounds, related in structure to the query compound, in cancer research and therapy (Ding et al., 2016).

properties

IUPAC Name

[4-[5-[(dimethylamino)methyl]-4-ethyl-1,2,4-triazol-3-yl]piperidin-1-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33N7O/c1-5-25-16(14-21(2)3)19-20-17(25)15-6-8-23(9-7-15)18(26)24-12-10-22(4)11-13-24/h15H,5-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLZIERXAQNZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1C2CCN(CC2)C(=O)N3CCN(CC3)C)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-ethyl-5-{1-[(4-methylpiperazin-1-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine

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